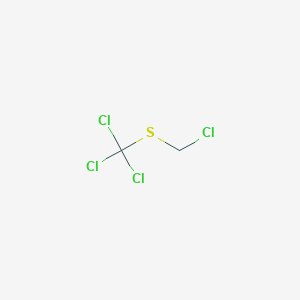![molecular formula C8H14BrN B13969613 2-(Bromomethyl)-6-azaspiro[3.4]octane](/img/structure/B13969613.png)
2-(Bromomethyl)-6-azaspiro[3.4]octane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Bromomethyl)-6-azaspiro[34]octane is an organic compound characterized by a spirocyclic structure, which includes a bromomethyl group and an azaspiro moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-6-azaspiro[3.4]octane typically involves the reaction of a suitable azaspiro precursor with a bromomethylating agent. One common method involves the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) to introduce the bromomethyl group . The reaction is usually carried out in an inert solvent like carbon tetrachloride or dichloromethane under reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the brominating agents and solvents used in the process.
化学反応の分析
Types of Reactions
2-(Bromomethyl)-6-azaspiro[3.4]octane can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to remove the bromine atom, yielding the corresponding hydrocarbon.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common methods.
Major Products Formed
Nucleophilic Substitution: Products include azido, thiocyano, or methoxy derivatives of the original compound.
Oxidation: Products may include alcohols, ketones, or carboxylic acids.
Reduction: The major product is the corresponding hydrocarbon, 6-azaspiro[3.4]octane.
科学的研究の応用
2-(Bromomethyl)-6-azaspiro[3.4]octane has several applications in scientific research:
Biology: The compound can be used to study the effects of spirocyclic structures on biological systems, including enzyme inhibition and receptor binding.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers or advanced materials for electronics.
作用機序
The mechanism of action of 2-(Bromomethyl)-6-azaspiro[3.4]octane involves its interaction with molecular targets through its bromomethyl group. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their function. The spirocyclic structure may also contribute to the compound’s binding affinity and specificity for certain targets .
類似化合物との比較
Similar Compounds
- 2-(Bromomethyl)-5,8-dioxaspiro[3.4]octane
- 2-(Bromomethyl)spiro[3.4]octane
Uniqueness
2-(Bromomethyl)-6-azaspiro[3.4]octane is unique due to the presence of the azaspiro moiety, which imparts distinct chemical and biological properties compared to other spirocyclic compounds. The azaspiro structure can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.
特性
分子式 |
C8H14BrN |
|---|---|
分子量 |
204.11 g/mol |
IUPAC名 |
2-(bromomethyl)-6-azaspiro[3.4]octane |
InChI |
InChI=1S/C8H14BrN/c9-5-7-3-8(4-7)1-2-10-6-8/h7,10H,1-6H2 |
InChIキー |
IDLUFIBYJXWSSQ-UHFFFAOYSA-N |
正規SMILES |
C1CNCC12CC(C2)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




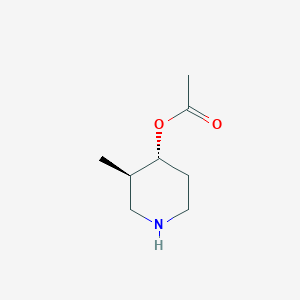

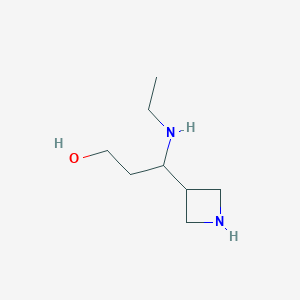
![3-Phenyl-7,7a-dihydro-1H-pyrazolo[3,4-d]pyriMidine-4,6(3aH,5H)-dione](/img/structure/B13969572.png)
![[Oxido(3,7,11-trimethyldodeca-2,6,10-trienoxy)phosphoryl] phosphate](/img/structure/B13969583.png)
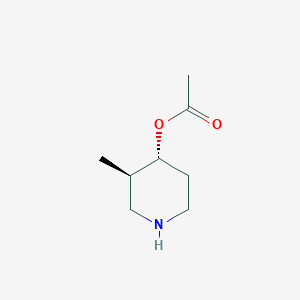
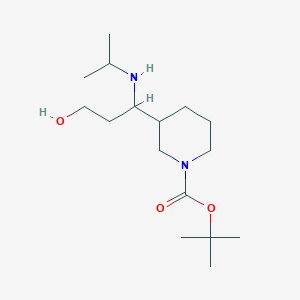
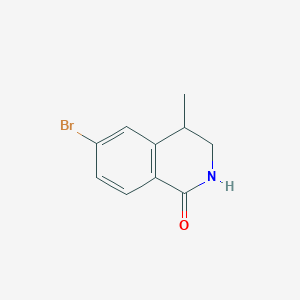
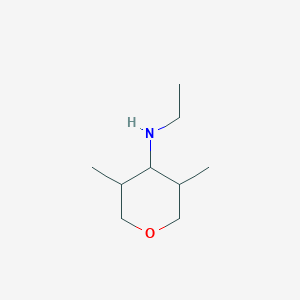
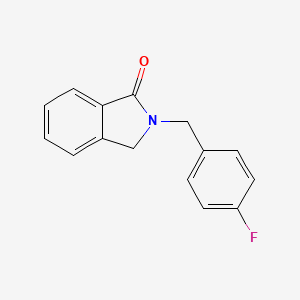
![4-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole](/img/structure/B13969622.png)
